molecular formula C19H17ClN2O2 B2973893 Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate CAS No. 1207031-06-8

Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate

Cat. No.: B2973893
CAS No.: 1207031-06-8
M. Wt: 340.81
InChI Key: ABOPJCDNEGINET-UHFFFAOYSA-N
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Description

Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloroquinoline-2-carboxylic acid and 3,4-dimethylaniline.

    Condensation Reaction: The 6-chloroquinoline-2-carboxylic acid is reacted with 3,4-dimethylaniline in the presence of a suitable condensing agent, such as phosphorus oxychloride (POCl3), to form the intermediate 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylic acid.

    Esterification: The intermediate is then esterified using methanol and a catalyst, such as sulfuric acid, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced quinoline derivatives.

    Substitution: The chloro group in the quinoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Amino or thiol-substituted quinoline derivatives

Scientific Research Applications

Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Methyl 6-chloro-4-[(3,4-dimethylphenyl)amino]quinoline-2-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Quinoline N-oxides: Oxidized derivatives with potential antimicrobial properties.

    Aminoquinolines: Substituted quinolines with various biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

methyl 6-chloro-4-(3,4-dimethylanilino)quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-11-4-6-14(8-12(11)2)21-17-10-18(19(23)24-3)22-16-7-5-13(20)9-15(16)17/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABOPJCDNEGINET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=CC(=NC3=C2C=C(C=C3)Cl)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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